molecular formula C20H22N4O6S B2924574 tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate CAS No. 1251593-16-4

tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate

Cat. No.: B2924574
CAS No.: 1251593-16-4
M. Wt: 446.48
InChI Key: ANKQRUQKUPTSDC-UHFFFAOYSA-N
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Description

tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure incorporates a [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold known for its diverse biological activities, fused to a sulfonamide group. Research indicates this specific scaffold is frequently explored for its potential as a kinase inhibitor. The compound serves as a key precursor in the synthesis of more complex molecules, such as SGLT2 inhibitors, which are a class of drugs investigated for the treatment of type 2 diabetes. The tert-butyl ester group is a common protecting group for carboxylic acids, allowing for selective deprotection and further functionalization in multi-step synthetic routes. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-20(2,3)30-19(25)12-24(14-4-6-16-17(10-14)29-9-8-28-16)31(26,27)15-5-7-18-22-21-13-23(18)11-15/h4-7,10-11,13H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKQRUQKUPTSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate typically involves multiple steps. One common approach starts with the preparation of the triazolo-pyridine core, followed by the introduction of the benzodioxin moiety and the sulfonamide group. The final step involves the esterification of the compound with tert-butyl acetate. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the triazolo-pyridine or benzodioxin rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities.

Scientific Research Applications

Tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its sulfonamide group, it may exhibit antibacterial, antifungal, or anti-inflammatory properties, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the natural substrate, while the triazolo-pyridine and benzodioxin moieties may interact with other molecular pathways to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate lies in its combination of the triazolo-pyridine ring system, benzodioxin moiety, and sulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

Tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a sulfonamide moiety linked to a benzodioxin structure and a triazolo-pyridine unit. Its molecular formula is C21H23N3O5SC_{21}H_{23}N_3O_5S with a molecular weight of approximately 423.49 g/mol.

1. Antimicrobial Activity

Research indicates that derivatives of benzodioxins exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that related compounds possess minimal inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Antitumor Activity

The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies revealed that certain derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

3. Anti-inflammatory Effects

Compounds featuring the benzodioxin structure are noted for their anti-inflammatory effects. Research has indicated that they can inhibit the production of pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzodioxin derivatives demonstrated that one specific compound exhibited an MIC of 25 μg/mL against Candida albicans. This highlights the potential of benzodioxin derivatives in antifungal therapy .

Case Study 2: Antitumor Activity

In an experimental setup involving human cancer cell lines, a derivative of the compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth with IC50 values around 30 μM for MCF-7 cells . This suggests promising avenues for further development as an anticancer agent.

Research Findings

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production

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